![molecular formula C19H15Cl2NO3 B2579091 ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate CAS No. 338393-07-0](/img/structure/B2579091.png)

ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

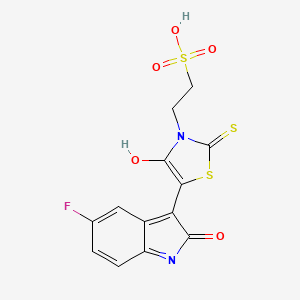

This compound is a complex organic molecule with a molecular formula of C29H25Cl2N3O3S . It contains an indole nucleus, which is a common structure in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes an indole ring, a dichlorophenyl group, and an ethyl acetate group . The exact 3D structure would require more detailed analysis, possibly using computational chemistry techniques.Chemical Reactions Analysis

As an ester, this compound could potentially undergo a variety of reactions. Esters can react with alcohols in a process called transesterification . They can also react with ammonia and primary or secondary alkyl amines to form amides, a reaction known as aminolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters in general are polar molecules and can engage in hydrogen bonding with water molecules, making them somewhat soluble in water . They also have lower boiling points than their carboxylic acid counterparts due to their inability to form hydrogen bonds with each other .Applications De Recherche Scientifique

Regioselective Addition Reactions

Research has shown that ethyl and methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to produce products of regioselective addition at the α-position of the activated exocyclic C=C bond. This process results in methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, demonstrating the compound's ability to undergo specific chemical transformations (Koz’minykh et al., 2006).

Novel Synthesis Methods

A novel palladium-catalyzed oxidative C-H functionalization protocol has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates. This method selectively yields the desired products in moderate to excellent yields, showcasing an innovative approach to synthesizing these compounds (Tang et al., 2008).

Molecular Diversity Through Cyclization

The cyclization reaction of 3-methyleneoxindoles with certain substrates in ethanol in the presence of DBU at room temperature provides functionalized derivatives in good yields. This research highlights the molecular diversity achievable through specific cyclization reactions involving ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate or its analogs (Lu et al., 2016).

Synthesis of Polyfunctionalized Fumarates

The one-pot, two-step reactions involving 4-picoline, a dialkyl acetylenedicarboxylate, and a 2-oxoindolin-3-ylidene derivative yield polyfunctionalized fumarates. This mechanism involves sequential formation, Michael addition, and loss of the pyridyl moiety, further illustrating the compound's versatility in synthetic chemistry (Zhu et al., 2014).

Optical Properties and Synthesis of Derivatives

Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized, exhibiting solid-state fluorescence. This research opens avenues for the application of these compounds in materials science, particularly in developing fluorescent materials (Chunikhin & Ershov, 2021).

Safety and Hazards

The safety data sheet for ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves and eye/face protection, and to use it only in a well-ventilated area .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by indole derivatives, this compound could potentially be a valuable target for future pharmaceutical research .

Propriétés

IUPAC Name |

ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c1-2-25-18(23)10-14-13-5-3-4-6-17(13)22(19(14)24)11-12-7-8-15(20)16(21)9-12/h3-10H,2,11H2,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLULFILHOQIKS-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2579016.png)

![1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2579017.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2579028.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)